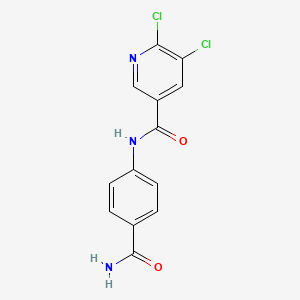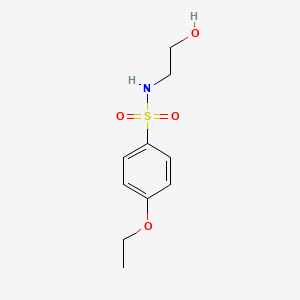![molecular formula C17H20N6O2 B2593674 8-{3-[(4-羟基苄基)氨基]哌啶-1-基}[1,2,4]三唑并[4,3-a]嘧啶-3(2H)-酮 CAS No. 1326857-30-0](/img/structure/B2593674.png)
8-{3-[(4-羟基苄基)氨基]哌啶-1-基}[1,2,4]三唑并[4,3-a]嘧啶-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Anticancer Activity
The triazolopyrazine derivatives have been studied for their potential anticancer properties. The core structure allows for interactions with various biological targets, which can be exploited in the design of new anticancer drugs. The ability to form hydrogen bonds and other non-covalent interactions with enzymes or receptors involved in cancer cell proliferation makes these compounds promising candidates for further research and drug development .
Antimicrobial Activity
Research has indicated that triazolopyrazine derivatives exhibit significant antibacterial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some showing moderate to good efficacy. This suggests their potential use as novel antibacterial agents, especially in the face of rising antibiotic resistance .
Analgesic and Anti-inflammatory Applications
The structural features of triazolopyrazine derivatives contribute to their analgesic and anti-inflammatory activities. By modulating the inflammatory pathways and interacting with pain receptors, these compounds could serve as the basis for developing new pain management therapies .
Antioxidant Properties
The antioxidant capacity of triazolopyrazine derivatives stems from their chemical structure, which can neutralize free radicals and reduce oxidative stress. This property is beneficial in preventing oxidative damage to cells and tissues, which is a contributing factor in various chronic diseases .
Antiviral Applications
Triazolopyrazine derivatives have shown promise in antiviral research. Their ability to inhibit viral replication by targeting specific viral enzymes or proteins makes them potential candidates for the development of new antiviral drugs .
Enzyme Inhibition
These compounds have been identified as inhibitors of various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. This enzyme inhibitory activity is crucial for the treatment of conditions like glaucoma, Alzheimer’s disease, and certain types of cancer .
Aromatase Inhibition
Aromatase inhibitors are essential in the treatment of estrogen-dependent cancers. Triazolopyrazine derivatives have been explored for their aromatase inhibitory activity, which could lead to the development of new therapies for breast cancer .
Antitubercular Agents
Given the global health challenge posed by tuberculosis, there is a continuous search for new antitubercular agents. The triazolopyrazine derivatives’ potential to act against Mycobacterium tuberculosis makes them interesting subjects for further research in this area .
Each of these applications demonstrates the versatility and potential of “8-{3-[(4-hydroxybenzyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one” and its derivatives in scientific research and drug development. The compound’s diverse pharmacological activities make it a valuable scaffold for designing multifunctional drugs to address various health conditions. Further studies, including in silico pharmacokinetic and molecular modeling, are necessary to optimize these compounds for clinical use .
作用机制
Indole derivatives
are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Triazole compounds
, on the other hand, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
属性
IUPAC Name |
8-[3-[(4-hydroxyphenyl)methylamino]piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c24-14-5-3-12(4-6-14)10-19-13-2-1-8-22(11-13)15-16-20-21-17(25)23(16)9-7-18-15/h3-7,9,13,19,24H,1-2,8,10-11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYUXMSDBDBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NCC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)

![(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one](/img/structure/B2593593.png)
![(3R)-1-[(4-methylphenyl)sulfonyl]tetrahydro-1H-pyrrol-3-yl methanesulfonate](/img/structure/B2593595.png)
![1-(adamantane-1-carbonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2593598.png)



![1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2593605.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2593609.png)
![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)
![1-((3-chlorobenzyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2593611.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593614.png)